6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,5-dichloropyridine with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the reagents used. For example, substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound inhibits kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways that regulate cell growth and survival . The inhibition of these kinases leads to the disruption of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also have a fused heterocyclic structure and are known for their anticancer properties.
Uniqueness: 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern with chlorine atoms at positions 6 and 8. This substitution enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C6H3Cl2N3 |
---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H |
InChI Key |
UEIYEFQQTMAXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Cl)Cl |
Origin of Product |
United States |
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